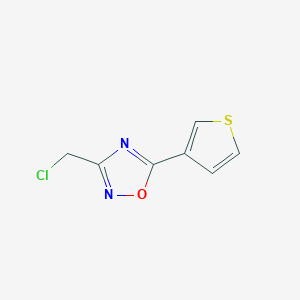

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

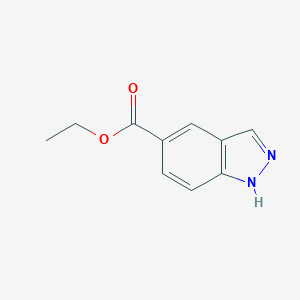

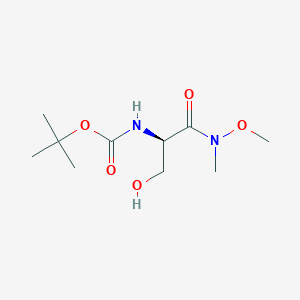

The synthesis of 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole derivatives involves several steps, starting from specific precursors like 3-chloro-1-benzothiophene-2-carbonyl chloride. These compounds are synthesized through reactions such as condensation with chloroacetone, followed by reactions with various aromatic aldehydes to yield a series of chalcones. The structures of these compounds are confirmed through spectral data, showcasing the methodological versatility in creating oxadiazole derivatives with different substituents (Naganagowda & Petsom, 2011).

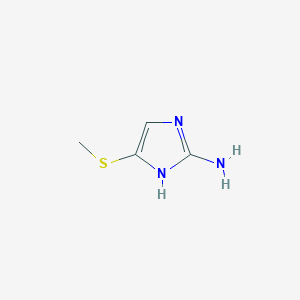

Molecular Structure Analysis

Molecular structure analysis of oxadiazole derivatives, including 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, often employs techniques such as X-ray diffraction studies. These analyses confirm the structural configurations of the synthesized compounds, providing insights into their molecular geometries and confirming the presence of the oxadiazole ring along with various substituents that influence their chemical behavior and properties (Paepke et al., 2009).

Chemical Reactions and Properties

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole exhibits a range of chemical reactions, including acylation, oxidation, and reactions with N- and S-nucleophilic reagents. These reactions are pivotal for further functionalization of the oxadiazole ring and for the synthesis of more complex molecules. Such chemical versatility is critical for the exploration of oxadiazoles in various fields, including the development of new materials and potential pharmaceutical agents (Stepanov et al., 2019).

Wissenschaftliche Forschungsanwendungen

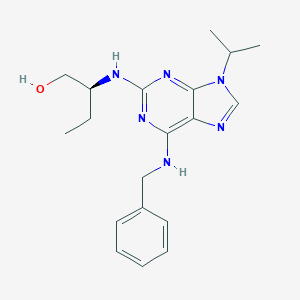

Therapeutic Applications of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives, including 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, have garnered attention due to their diverse pharmacological activities. The unique structural features of the 1,2,4-oxadiazole ring, such as the presence of nitrogen atoms and the ability to form hydrogen bonds, make these compounds suitable for interaction with various biological targets. Research has highlighted their utility in addressing a wide array of health conditions.

Antimicrobial and Antiviral Properties

Derivatives of 1,2,4-oxadiazole have demonstrated significant antimicrobial and antiviral activities. The structural flexibility of these compounds allows for effective interactions with microbial enzymes and proteins, potentially offering new avenues for treating infections resistant to current antibiotics and antivirals (Glomb & Świątek, 2021).

Anticancer Activities

The incorporation of 1,2,4-oxadiazole structures in drug design has shown promise in cancer therapy. Their ability to inhibit various cancer cell pathways, including those involved in cell proliferation and survival, makes them potential candidates for anticancer drugs. Research efforts are directed towards understanding their mechanisms of action and enhancing their efficacy and safety profiles (Devi et al., 2022).

Sensing Applications

Beyond therapeutic uses, 1,2,4-oxadiazole derivatives are explored for their potential in sensing applications, particularly in detecting metal ions. Their photoluminescent properties and stability make them suitable for the development of chemosensors, which could have implications in environmental monitoring and diagnostics (Sharma, Om, & Sharma, 2022).

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of 1,2,4-oxadiazole compounds have been documented, suggesting their potential in the treatment of pain and inflammatory diseases. The research is focused on optimizing their efficacy while minimizing side effects, contributing to safer and more effective anti-inflammatory medications (Bala, Kamboj, & Kumar, 2010).

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-thiophen-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-3-6-9-7(11-10-6)5-1-2-12-4-5/h1-2,4H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJYOJVUQYWASE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=NO2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383877 |

Source

|

| Record name | 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

CAS RN |

184970-24-9 |

Source

|

| Record name | 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)

![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)

![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)